molecular formula C19H22Cl2N2O B6051497 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B6051497
M. Wt: 365.3 g/mol
InChI Key: ZGKSMFMLLAGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group attached to a cyclohexylidene ring, a cyano group, and a dichlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with tert-butyl groups and cyano groups under controlled conditions to form the desired compound. Common reagents used in these reactions include tert-butyl chloride, sodium cyanide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide: shares similarities with other compounds containing cyclohexylidene, cyano, and dichlorophenyl groups.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)15(11-22)18(24)23-17-9-8-14(20)10-16(17)21/h8-10,13H,4-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKSMFMLLAGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134703
Record name 2-Cyano-N-(2,4-dichlorophenyl)-2-[4-(1,1-dimethylethyl)cyclohexylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590350-62-2
Record name 2-Cyano-N-(2,4-dichlorophenyl)-2-[4-(1,1-dimethylethyl)cyclohexylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.